1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound featuring a unique combination of furan, thiophene, and trifluoromethylphenyl groups
Scientific Research Applications
Chemistry
In chemistry, 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique electronic properties imparted by the furan and thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For instance, 2-(trifluoromethyl)phenyl isocyanate can be reacted with a suitable amine precursor.
Introduction of Furan and Thiophene Groups: The furan-2-ylmethyl and thiophen-3-ylmethyl groups can be introduced through nucleophilic substitution reactions. This involves the reaction of the urea core with furan-2-ylmethyl chloride and thiophen-3-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines if present.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the thiophene group, which may affect its electronic properties and reactivity.
1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the furan group, potentially altering its chemical behavior and applications.
1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Lacks the trifluoromethylphenyl group, which is crucial for its pharmacological properties.
Uniqueness
The combination of furan, thiophene, and trifluoromethylphenyl groups in 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea makes it unique. This structure provides a balance of electronic properties, stability, and reactivity, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c19-18(20,21)15-5-1-2-6-16(15)22-17(24)23(10-13-7-9-26-12-13)11-14-4-3-8-25-14/h1-9,12H,10-11H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJZZWMUQGHVEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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